

oryzalin stomatal size density ploidy verification

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Compound Focus: Oryzalin

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Stomatal Changes in Oryzalin-Induced Polyploids

The table below summarizes the experimental findings from recent studies on different plant species, showing how **oryzalin**-induced polyploidy affects stomatal size and density compared to their diploid counterparts.

Plant Species	Stomatal Size Change	Stomatal Density Change	Ploidy Verification Method	Citation
Borago officinalis (Borage)	Significantly enlarged	Significantly reduced	Flow Cytometry	[1]
Physalis ixocarpa (Husk Tomato)	Smaller stomata	Lower stomatal index	Cytological Analysis (Chromosome count)	[2]
Grapevine Rootstocks (41 B, Fercal)	Stomatal sizes increased	Stomatal densities decreased	Flow Cytometry & Chromosome Count	[3]

Experimental Protocols for Key Findings

For researchers seeking to replicate or understand these studies, here is a detailed look at the methodologies used in the key experiments cited above.

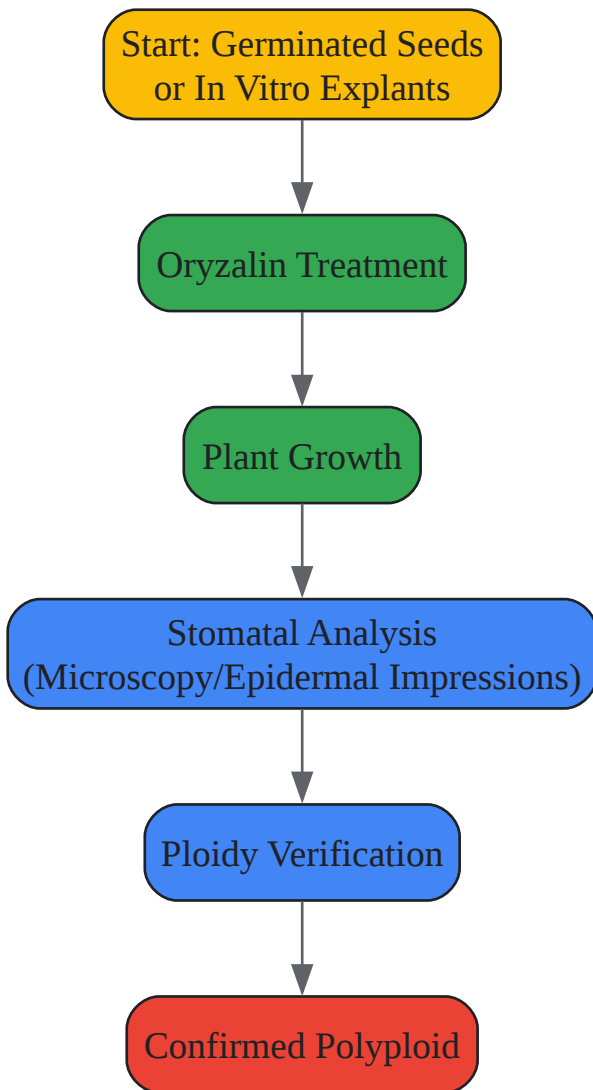
Borage (*Borago officinalis*)

- **Polyploidy Induction:** Tetraploidy was induced *in vitro* by treating explants with **oryzalin** [1].
- **Ploidy Verification:** The establishment of stable tetraploid lines was confirmed using **flow cytometry**. This technique measures the DNA content of cell nuclei, providing a precise and reliable confirmation of ploidy level [1].
- **Stomatal Analysis:** Morphometric analysis of stomata was performed using **light microscopy and confocal microscopy**. These methods allow for detailed measurement of stomatal dimensions and density on the leaf epidermis [1].

Husk Tomato (*Physalis ixocarpa*)

- **Polyploidy Induction:** Germinated seeds with radicles <0.5 cm were treated with **oryzalin** solutions (concentrations of 0.08%, 0.12%, 0.16%, and 0.20%) for 24 hours in darkness [2].
- **Ploidy Verification:** Ploidy level was confirmed through **cytological analysis**. This involved using the **squash technique** on root tip cells to visualize and count chromosomes under a microscope, directly confirming the doubling of the chromosome set [2].
- **Stomatal Analysis:** **Epidermal impressions** were taken from both leaf surfaces using clear nail polish. The impressions were mounted on slides and observed under a microscope, where stomata and epidermal cells were counted and measured [2].

The experimental workflow from treatment to final verification can be visualized as follows:



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Key Insights for Researchers

The compiled data reveals two critical points for your research:

- **Consistent Phenotypic Response:** The phenomenon of **larger stomata with lower density** is a common, though not universal, indicator of successful polyploidy induction across species. This is often part of a broader "gigas" effect that includes thicker, darker green leaves [1] [3].
- **Verification is Crucial:** While stomatal characteristics are a useful preliminary screening tool, **direct verification of ploidy is essential**. Relying solely on stomatal phenotyping can be misleading, as seen in the Husk Tomato study, and must be confirmed with robust methods like **flow cytometry or chromosome counting** [2] [3].

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References

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2. Evaluating the Agronomic Impact of Induced Polyploidy in ... [scialert.net]
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